6-Bromo-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family, characterized by the presence of a bromine atom at the 6-position and a formyl group at the 3-position of the imidazo ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including anticancer and antimicrobial properties.
This compound can be synthesized through various methods, often involving reactions with substituted pyridines and aldehydes. The synthesis routes are crucial for obtaining the desired purity and yield of the compound.
6-Bromo-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde is classified as an imidazole derivative, specifically part of the imidazo[1,2-a]pyridine class. These compounds are known for their diverse pharmacological properties and are often explored for their potential in drug development.
The synthesis of 6-Bromo-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde typically involves multi-step synthetic pathways. One common method includes:
The synthesis can involve:
The molecular formula for 6-Bromo-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde is . The structure features:
Crystallographic studies have shown that the compound exhibits a planar structure with specific bond lengths and angles that contribute to its stability and reactivity. For instance, bond lengths involving bromine typically range around Å in related compounds, indicating strong C-Br interactions .
6-Bromo-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde can participate in several chemical reactions:
The reactions often require careful control of conditions such as temperature and pH to optimize yields and selectivity.
The biological activity of 6-Bromo-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde is thought to involve interaction with specific molecular targets within cells. For example:
Studies have shown that related compounds exhibit significant activity against various cancer cell lines, suggesting that structural modifications like those present in 6-Bromo-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde could enhance efficacy .
The compound typically appears as a crystalline solid with a melting point around K . Its solubility varies depending on the solvent used but is generally soluble in polar organic solvents.
Key chemical properties include:
Relevant spectral data (NMR, IR) confirm functional groups and structural integrity:
6-Bromo-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde is primarily studied for its potential applications in medicinal chemistry. Notable applications include:
The imidazo[1,2-a]pyridine scaffold represents a privileged heterocyclic system in drug discovery due to its exceptional physicochemical properties and broad pharmacological profile. This fused bicyclic structure combines the electron-rich characteristics of imidazole with the aromatic stability of pyridine, creating a versatile pharmacophore capable of diverse biological interactions. The scaffold's significance is evidenced by its presence in FDA-approved drugs such as zolpidem (sedative-hypnotic), alpidem (anxiolytic), and zolimidine (gastroprotective agent) [8]. Medicinal chemists value this core for its optimal π-stacking capability, hydrogen bonding potential (via both ring nitrogen atoms), and metabolic stability – properties critical for target engagement in vivo. The planar configuration facilitates intercalation into biological macromolecules, explaining its prominence in anticancer and antimicrobial agents targeting nucleic acids or enzymatic pockets [5] [8].
Table 1: Bioactive Compounds Featuring Imidazo[1,2-a]pyridine Core
Compound | Therapeutic Area | Key Biological Target |
---|---|---|
Zolpidem | Insomnia | GABA_A receptor |
Telacebec (Q203) | Tuberculosis | Cytochrome bcc (QcrB subunit) |
STAT3 Inhibitor 42 | Gastric Cancer | STAT3 phosphorylation/dimerization |
Compound 4 (Moraski) | Antitubercular | Mycobacterial respiration |
Recent advances highlight this scaffold's dominance in infectious disease and oncology research. Notably, telacebec (Q203), an imidazo[1,2-a]pyridine-3-carboxamide derivative, advanced to Phase II clinical trials for tuberculosis by inhibiting the QcrB subunit of cytochrome bc₁ complex, disrupting mycobacterial energy metabolism [8]. Similarly, optimized derivatives demonstrated nanomolar activity against multidrug-resistant Mycobacterium tuberculosis (MDR-TB) and extensively drug-resistant strains (XDR-TB) [8]. In oncology, structural optimization of imidazo[1,2-a]pyridine derivatives yielded potent STAT3 inhibitors that suppress tumor growth in xenograft models of gastric cancer [2].
Strategic functionalization at C6 and C3 positions of the imidazo[1,2-a]pyridine core significantly enhances bioactivity and drug-likeness. Bromination at C6, as in 6-bromo-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde, introduces two critical advantages:
Steric and Electronic Modulation: The bromine atom's substantial size (van der Waals radius: 1.85 Å) and moderate electron-withdrawing effect (σₚ = 0.23) perturb electron density across the ring system. This modification enhances π-stacking interactions with aromatic residues in target proteins and increases lipophilicity (LogP = 2.22), improving membrane permeability [1] [7]. Abrahams' high-throughput screening revealed that 6-bromo derivatives exhibited MIC₈₀ values of 0.03-5.0 μM against M. tuberculosis H37Rv – a 10-100x potency boost over non-halogenated analogs [8].
Synthetic Versatility: The C6 bromine serves as a handle for cross-coupling reactions (e.g., Suzuki, Sonogashira) enabling rapid diversification. Moraski's group exploited this to generate biaryl ether derivatives with nanomolar anti-TB activity (MIC₉₀ ≤ 0.006 μM) [8].
The aldehyde functionalization at C3 provides equally strategic benefits:
Table 2: Impact of Functional Groups on Physicochemical Properties
Functional Group | Property Modification | Biological Consequence |
---|---|---|
C6 Bromine | ↑ Lipophilicity (ΔLogP +0.7) | Enhanced membrane permeability |
↑ Molecular polarizability | Improved π-stacking interactions | |
C3 Aldehyde | ↑ Electrophilicity | Enables bioconjugation & complexation |
TPSA = 34.37 Ų [1] | Optimal for cell penetration |
The emergence of 6-bromo-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde (CAS# 1072944-75-2) reflects medicinal chemistry's evolution toward targeted structural optimization. Initially explored as an intermediate in antitubercular drug discovery, this compound crystallized as a strategic building block when researchers recognized the synergistic benefits of combining C6 bromination, C7 methylation, and C3 aldehyde functionalization [1] [4] [8].
The C7 methyl group (distinct from common C2 methyl analogs like 6-bromo-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde [10]) emerged as a critical modulator of metabolic stability. Early imidazo[1,2-a]pyridine derivatives suffered from rapid hepatic oxidation at C7, but introducing the methyl group sterically hindered this degradation pathway. This modification extended plasma half-life while maintaining favorable aqueous solubility (0.15 g/L) despite increased hydrophobicity [7]. Moraski's systematic SAR studies on anti-TB agents confirmed that 7-methyl derivatives retained nanomolar potency against MDR-TB while showing reduced cytotoxicity (VERO IC₅₀ >128 μM) compared to unsubstituted analogs [8].
Synthetic accessibility further propelled this compound's adoption. Modern routes employ one-pot multicomponent reactions leveraging lignin-derived β-O-4 segments, enabling sustainable production [9]. Commercial availability (purity ≥96% [1] [4]) solidified its status as a key intermediate for drug discovery programs targeting diverse therapeutic areas:
The compound's physicochemical profile – molecular weight (239.07 g/mol), moderate lipophilicity (LogP = 2.22), and balanced polar surface area (34.37 Ų) – aligns with Lipinski's criteria for drug-like molecules, explaining its prominence in lead optimization campaigns [1] [7].
Table 3: Key Chemical Attributes of 6-Bromo-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde
Property | Value | Source |
---|---|---|
CAS Registry Number | 1072944-75-2 | [1] [4] [7] |
Molecular Formula | C₉H₇BrN₂O | [1] [4] |
Molecular Weight | 239.07 g/mol | [1] [4] |
Purity | ≥96% | [1] |
Solubility (25°C) | 0.15 g/L (very slightly soluble) | [7] |
Density | 1.65 ± 0.1 g/cm³ | [7] |
SMILES | CC1=CC2=NC=C(C=O)N2C=C1Br | [4] |
InChIKey | PAHPNWWTCINFQJ-UHFFFAOYSA-N | [4] |
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4